[4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone
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Overview
Description
The compound JWH 200 4-hydroxyindole metabolite is a derivative of the synthetic cannabinoid JWH 200. JWH 200 is an aminoalkylindole that acts as a cannabinoid receptor agonist, binding to the cannabinoid receptor 1 with high affinity . The 4-hydroxyindole metabolite is expected to be a urinary metabolite of JWH 200, based on the metabolism of closely related compounds such as JWH 015 and JWH 018 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Given its status as a research chemical, it is likely produced in small quantities for forensic and research applications rather than large-scale industrial production .
Chemical Reactions Analysis
Types of Reactions
JWH 200 4-hydroxyindole metabolite can undergo various chemical reactions, including:
Oxidation: Further oxidation of the hydroxyl group to form ketones or carboxylic acids.
Reduction: Reduction of the hydroxyl group to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
JWH 200 4-hydroxyindole metabolite is primarily used in forensic and research applications. It serves as an analytical reference standard for the detection and identification of JWH 200 metabolites in biological samples. This is particularly important in forensic toxicology for the analysis of synthetic cannabinoid use . Additionally, it may be used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids .
Mechanism of Action
The mechanism of action of JWH 200 4-hydroxyindole metabolite is related to its parent compound, JWH 200. JWH 200 acts as a cannabinoid receptor agonist, binding to the cannabinoid receptor 1 with high affinity. This interaction leads to the activation of the receptor and subsequent modulation of various signaling pathways involved in pain perception, mood regulation, and other physiological processes . The specific molecular targets and pathways involved in the action of the 4-hydroxyindole metabolite are not well-characterized .
Comparison with Similar Compounds
Similar Compounds
JWH 015: Another aminoalkylindole that acts as a cannabinoid receptor agonist.
JWH 018: A synthetic cannabinoid with similar receptor binding properties.
JWH 073: Another synthetic cannabinoid with comparable effects.
Uniqueness
JWH 200 4-hydroxyindole metabolite is unique in its specific hydroxylation pattern, which distinguishes it from other metabolites of JWH 200 and related compounds. This unique structure may influence its pharmacokinetics and metabolic pathways .
Properties
IUPAC Name |
[4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-23-10-4-9-22-24(23)21(17-27(22)12-11-26-13-15-30-16-14-26)25(29)20-8-3-6-18-5-1-2-7-19(18)20/h1-10,17,28H,11-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFDQRQHYLPNHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C3=C2C=CC=C3O)C(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017859 |
Source
|
Record name | JWH-200 4-hydroxyindole metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-73-2 |
Source
|
Record name | JWH-200 4-hydroxyindole metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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